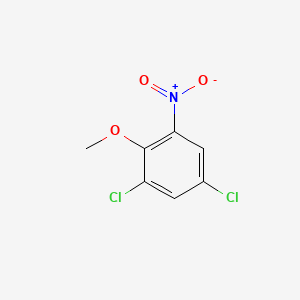

1,5-Dichloro-2-methoxy-3-nitrobenzene

説明

Structure

3D Structure

特性

IUPAC Name |

1,5-dichloro-2-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRXLBNJKPMELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190625 | |

| Record name | 2,6-Dichloro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37138-82-2 | |

| Record name | 2,6-Dichloro-4-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037138822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dichloro-2-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-dichloro-2-methoxy-3-nitrobenzene, a halogenated and nitrated aromatic compound. This document details its chemical and physical properties, a plausible experimental protocol for its synthesis, and essential safety and handling information. The information is intended to support researchers and professionals in chemistry and drug development.

Compound Identification and Properties

1,5-Dichloro-2-methoxy-3-nitrobenzene is a substituted anisole. The presence of chloro, methoxy, and nitro functional groups makes it a potentially versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 17742-69-7[1][2][3][4] |

| IUPAC Name | 1,5-dichloro-2-methoxy-3-nitrobenzene[1] |

| Synonyms | 2,6-Dichloro-4-nitroanisole, 3,5-Dichloro-4-methoxynitrobenzene[1][3] |

| Molecular Formula | C₇H₅Cl₂NO₃[1][2] |

| InChIKey | GJYVJKPFYCKNEC-UHFFFAOYSA-N[2][4] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 222.03 g/mol [3][5] |

| Appearance | Off-white solid or slightly beige crystals[3] |

| Melting Point | 97-100 °C[4] |

| Purity | >95% (typical)[5] |

| Storage | Room temperature, in a dry and dark place[5][6] |

Experimental Protocols

Synthesis of 1,5-Dichloro-2-methoxy-3-nitrobenzene

The following protocol describes a potential synthesis route based on the nitration of a dichlorinated anisole precursor. This method is adapted from general procedures for the nitration of aromatic compounds.[7]

Materials and Reagents:

-

1,3-Dichloro-2-methoxybenzene

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Petroleum Ether

-

Ethyl Acetate (EtOAc)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and an ice bath, slowly add concentrated sulfuric acid. Cool the acid to 0-5 °C. To the cooled sulfuric acid, add concentrated nitric acid dropwise while stirring, ensuring the temperature is maintained below 10 °C.

-

Nitration Reaction: Dissolve 1,3-dichloro-2-methoxybenzene in dichloromethane and cool the solution in an ice bath. Add the prepared nitrating mixture dropwise to the solution of the starting material over 30 minutes. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture over crushed ice and stir until the ice has melted. Separate the organic layer.

-

Extraction and Neutralization: Extract the aqueous layer twice with dichloromethane. Combine all organic layers and wash them sequentially with water, a saturated solution of sodium bicarbonate, and brine.[8]

-

Drying and Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 85:15 v/v) to yield the pure 1,5-dichloro-2-methoxy-3-nitrobenzene as an off-white solid.[3]

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of 1,5-dichloro-2-methoxy-3-nitrobenzene.

Safety and Handling

Nitroaromatic compounds should be handled with care due to their potential toxicity. While specific data for this compound is limited, the following precautions are based on data for similar nitrobenzene derivatives.[9][10][11]

Table 3: GHS Hazard Statements (Anticipated)

| Hazard Code | Statement |

| H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled.[11] |

| H351 | Suspected of causing cancer.[9][11] |

| H411, H412 | Toxic or harmful to aquatic life with long-lasting effects.[9][11] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[10][12]

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[12]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid skin contact.[10][11]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[10]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][12]

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[9][11]

-

If on Skin: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water.[9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

Reactivity and Potential Applications

The chemical structure of 1,5-dichloro-2-methoxy-3-nitrobenzene suggests several avenues for further chemical modification. The nitro group can be reduced to an amine, which is a common precursor for the synthesis of dyes, pharmaceuticals, and other complex organic molecules. The chlorine atoms can potentially undergo nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups.

Given its functional groups, this compound is likely to be used as a building block or intermediate in the synthesis of more complex target molecules in fields such as medicinal chemistry and materials science.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 1,3-DICHLORO-2-METHOXY-5-NITROBENZENE | CAS 17742-69-7 [matrix-fine-chemicals.com]

- 3. echemi.com [echemi.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 74672-01-8|1,5-Dichloro-3-methoxy-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. 1-chloro-3-methoxy-2-nitro-benzene synthesis - chemicalbook [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 1,3-Dichloro-2-methoxy-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1,3-dichloro-2-methoxy-5-nitrobenzene, including its nomenclature, physicochemical properties, detailed synthesis protocols, and its role as a thyroid hormone receptor agonist.

Chemical Identity and Nomenclature

The compound with the structure 1,5-dichloro-2-methoxy-3-nitrobenzene is systematically named according to IUPAC nomenclature.

IUPAC Name: 1,3-dichloro-2-methoxy-5-nitrobenzene[1][2][3]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. The most common synonym is 2,6-dichloro-4-nitroanisole. Other synonyms include 4-Nitro-2,6-dichloroanisole and 3,5-Dichloro-4-methoxynitrobenzene.

Physicochemical Properties

A summary of the key quantitative data for 1,3-dichloro-2-methoxy-5-nitrobenzene is presented in the table below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C₇H₅Cl₂NO₃ | |

| Molecular Weight | 222.03 | g/mol |

| Appearance | Slightly beige crystals | |

| Melting Point | 97-100 | °C |

| Boiling Point | 305.571 at 760 mmHg | °C |

| Flash Point | 160 | °C |

| Density | 1.522 (rough estimate) | g/cm³ |

| Water Solubility | 26 | mg/L |

| Vapor Pressure | 0.00147 at 25°C | mmHg |

| Refractive Index | 1.614 (estimate) | |

| Solubility | DMSO (Sparingly), Chloroform (Slightly) |

Experimental Protocols

Synthesis of 1,3-Dichloro-2-methoxy-5-nitrobenzene

The synthesis of 1,3-dichloro-2-methoxy-5-nitrobenzene is typically achieved through a two-step process involving the nitration of a dichlorophenol precursor followed by methylation.

Step 1: Synthesis of the Precursor, 2,6-Dichloro-4-nitrophenol

This procedure is adapted from established methods for the nitration of dichlorophenols.

-

Materials:

-

2,6-Dichlorophenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Deionized Water

-

-

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, carefully add 2,6-dichlorophenol to an excess of concentrated sulfuric acid.

-

Heat the mixture to 120°C for 1-2 hours to effect sulfonation.

-

Cool the reaction mixture to room temperature and then slowly add it to a stirred mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2,6-dichloro-4-nitrophenol.

-

Step 2: Methylation of 2,6-Dichloro-4-nitrophenol (Williamson Ether Synthesis)

This protocol is a standard Williamson ether synthesis adapted for this specific substrate.

-

Materials:

-

2,6-Dichloro-4-nitrophenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Iodomethane (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Petroleum ether

-

-

Procedure:

-

To a stirred solution of 2,6-dichloro-4-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (4.0 eq).

-

Add iodomethane (2.0 eq) to the suspension.

-

Heat the reaction mixture to 60°C and stir for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the crude product.

-

Collect the solid by filtration and dry it under vacuum.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 85:15 v/v) as the eluent to obtain pure 1,3-dichloro-2-methoxy-5-nitrobenzene as an off-white solid.

-

Biological Activity and Signaling Pathway

1,3-Dichloro-2-methoxy-5-nitrobenzene is known to act as a thyroid hormone receptor (THR) agonist. Thyroid hormones play a critical role in regulating metabolism, growth, and development. THR agonists mimic the action of the natural thyroid hormone T3.

The binding of a THR agonist to the thyroid hormone receptor, a nuclear receptor, initiates a cascade of molecular events that modulate gene expression. The simplified signaling pathway is depicted below.

Caption: Thyroid Hormone Receptor (THR) agonist signaling pathway.

The agonist enters the cell and translocates to the nucleus, where it binds to the THR. The THR typically forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) in the promoter regions of target genes. This binding, in the presence of the agonist, leads to the recruitment of coactivator proteins, which in turn initiates the transcription of genes involved in various metabolic processes.

Conclusion

1,3-Dichloro-2-methoxy-5-nitrobenzene is a well-characterized compound with significant potential in research and drug development, particularly due to its activity as a thyroid hormone receptor agonist. This guide provides the foundational technical information required for its synthesis, characterization, and further investigation into its biological roles. The detailed protocols and compiled data serve as a valuable resource for scientists in the field.

References

1,5-Dichloro-2-methoxy-3-nitrobenzene molecular structure and formula

An In-depth Technical Guide to 2,6-Dichloro-4-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of the chemical compound identified by CAS number 17742-69-7. While sometimes referred to by the non-standard name 1,5-dichloro-2-methoxy-3-nitrobenzene, the correct IUPAC nomenclature for this structure is 2,6-dichloro-4-nitroanisole or 1,3-dichloro-2-methoxy-5-nitrobenzene . This compound is a halogenated nitroaromatic molecule that has garnered interest as a research chemical, particularly for its activity as a thyroid hormone receptor agonist.[1][2] This guide consolidates key data, experimental protocols, and safety information relevant to professionals in chemical research and drug development.

Molecular Structure and Formula

The structure of 2,6-dichloro-4-nitroanisole consists of a benzene ring substituted with two chlorine atoms, a methoxy group, and a nitro group. The symmetrical substitution pattern is confirmed by spectroscopic data, notably ¹H NMR, which shows two equivalent aromatic protons.[2][3]

-

IUPAC Name: 2,6-dichloro-4-nitroanisole[1]

-

Alternative IUPAC Name: 1,3-dichloro-2-methoxy-5-nitrobenzene[2][4]

Physicochemical and Spectroscopic Data

Quantitative data for 2,6-dichloro-4-nitroanisole are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 222.03 g/mol | [1] |

| Appearance | Slightly beige crystals / Off-white solid | [1][2] |

| Melting Point | 97-100 °C | [1][5] |

| Boiling Point | 305.6 °C at 760 mmHg | [1] |

| Density (estimate) | 1.522 g/cm³ | [1] |

| Flash Point | 160 °C | [1] |

| Water Solubility | 26 mg/L (estimated) | [1] |

| Solubility | Sparingly soluble in DMSO, slightly in Chloroform | [1] |

Table 2: Spectroscopic Data

| Spectrum Type | Parameters | Data | Reference |

| ¹H NMR | 400 MHz, CDCl₃ | δ 8.22 (s, 2H, Ar-H), 4.01 (s, 3H, -OCH₃) | [2][3] |

Experimental Protocols

Synthesis of 2,6-dichloro-4-nitroanisole

A common synthetic route for 2,6-dichloro-4-nitroanisole is the methylation of its precursor, 2,6-dichloro-4-nitrophenol.[2][3]

Reaction: 2,6-dichloro-4-nitrophenol + Iodomethane → 2,6-dichloro-4-nitroanisole

Materials:

-

2,6-dichloro-4-nitrophenol (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (4.0 eq)

-

Iodomethane (CH₃I) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Petroleum Ether

-

Ethyl Acetate

-

Ice water

Procedure:

-

To a stirred solution of 2,6-dichloro-4-nitrophenol (e.g., 6.0 g, 28.84 mmol) in anhydrous DMF (60 mL), add anhydrous K₂CO₃ (e.g., 15.9 g, 115.36 mmol).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add iodomethane (e.g., 8.18 g, 57.69 mmol) dropwise to the mixture.

-

Allow the reaction to gradually warm to 60°C and maintain stirring at this temperature for 6 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into ice water to precipitate the crude product.

-

Collect the precipitated solid by vacuum filtration and wash with water.

-

Dry the solid under vacuum to obtain the crude product.[2]

Purification:

-

Purify the crude product using column chromatography on silica gel.

-

Elute the column with a mixture of petroleum ether and ethyl acetate (e.g., 85:15 v/v).

-

Combine the fractions containing the pure product, identified by TLC.

-

Remove the solvent under reduced pressure to yield 2,6-dichloro-4-nitroanisole as an off-white solid.[2][3]

Characterization Protocol: Nuclear Magnetic Resonance (NMR)

Objective: To confirm the identity and purity of the synthesized 2,6-dichloro-4-nitroanisole.

Apparatus:

-

400 MHz NMR Spectrometer

-

NMR tubes

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Procedure:

-

Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex if necessary.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum according to standard instrument procedures.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks and reference the spectrum to the TMS signal at 0.00 ppm.

-

Analyze the spectrum to confirm the presence of a singlet at ~8.22 ppm (2H) and a singlet at ~4.01 ppm (3H), corresponding to the aromatic protons and methoxy protons, respectively.

Biological Activity and Applications

2,6-dichloro-4-nitroanisole is primarily noted for its role as a thyroid hormone receptor (TR) agonist .[1][2] TRs are nuclear receptors that, upon binding to thyroid hormones (T3 and T4), regulate gene expression involved in metabolism, growth, and development. As a TR agonist, this compound can mimic the effects of natural thyroid hormones, making it a valuable tool for research into thyroid-related diseases and a potential lead compound in the development of new therapeutics.[1]

Its unique chemical structure also makes it a versatile intermediate for the synthesis of more complex molecules and pharmaceuticals.[1]

Visualizations

References

- 1. Cas 17742-69-7,2,6-DICHLORO-4-NITROANISOLE | lookchem [lookchem.com]

- 2. 2,6-DICHLORO-4-NITROANISOLE | 17742-69-7 [chemicalbook.com]

- 3. 2,6-DICHLORO-4-NITROANISOLE synthesis - chemicalbook [chemicalbook.com]

- 4. 1,3-DICHLORO-2-METHOXY-5-NITROBENZENE | CAS 17742-69-7 [matrix-fine-chemicals.com]

- 5. chemsynthesis.com [chemsynthesis.com]

Technical Guide: Physicochemical Properties of 1,5-Dichloro-2-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the aromatic compound 1,5-Dichloro-2-methoxy-3-nitrobenzene. The information is presented to support research and development activities where this compound is of interest. All quantitative data is summarized for clarity, and representative experimental protocols for the determination of key physical properties are detailed.

Core Physical and Chemical Data

1,5-Dichloro-2-methoxy-3-nitrobenzene, with the CAS Number 17742-69-7, is a substituted nitrobenzene derivative.[1] Its chemical structure consists of a benzene ring substituted with two chlorine atoms, a methoxy group, and a nitro group.

Synonyms: 2,6-Dichloro-4-nitroanisole, 1,3-Dichloro-2-methoxy-5-nitrobenzene, 3,5-Dichloro-4-methoxynitrobenzene.[2][3]

Summary of Physical Properties

The table below summarizes the key physical properties of 1,5-Dichloro-2-methoxy-3-nitrobenzene. It is important to note that some of these values, particularly the boiling point, are predicted and may not have been determined experimentally.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅Cl₂NO₃ | [1][2][4] |

| Molecular Weight | 222.02 g/mol | [4] |

| 222.03 g/mol | [2][3] | |

| Appearance | Light brown or slightly beige crystals | [2][3][5] |

| Melting Point | 97-98 °C | [2] |

| 97-100 °C | [3][6] | |

| Boiling Point | 305.6 ± 37.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.5 ± 0.1 g/cm³ | |

| 1.5223 g/cm³ (Rough Estimate) | [2][3] | |

| Flash Point | 138.6 ± 26.5 °C | |

| 160 °C | [2][3] | |

| Water Solubility | 26 mg/L (estimated) | [3] |

| Vapor Pressure | 0.00147 mmHg at 25°C | [2][3] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

A small amount of the crystalline 1,5-Dichloro-2-methoxy-3-nitrobenzene is finely powdered.

-

The open end of a capillary tube is tapped into the powder to pack a small amount (1-2 mm in height) of the sample into the sealed end.[7][8][9]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.

-

The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (heating at a rate of 1-2°C per minute) as the expected melting point is approached.[9]

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[9][10]

Density Determination of a Solid (Displacement Method)

The density of a solid can be determined by measuring the volume of a liquid it displaces.

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

Beaker

-

An inert liquid of known density in which the compound is insoluble.

Procedure:

-

A known mass of 1,5-Dichloro-2-methoxy-3-nitrobenzene crystals is weighed using an analytical balance.

-

A graduated cylinder is partially filled with the inert liquid, and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no liquid is lost due to splashing.

-

The new volume of the liquid in the graduated cylinder is recorded. The difference between the final and initial volumes represents the volume of the solid.

-

The density is calculated by dividing the mass of the solid by its determined volume.

Boiling Point Determination (Thiele Tube Method - for high-boiling point solids)

Given the high predicted boiling point, it is possible that 1,5-Dichloro-2-methoxy-3-nitrobenzene may decompose before it boils at atmospheric pressure. The following is a general method for determining the boiling point of a high-boiling liquid or a molten solid.

Apparatus:

-

Thiele tube

-

High-temperature heating oil (e.g., mineral oil)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

Procedure:

-

A small amount of the sample is placed in the small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.

-

The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing heating oil.[11][12]

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[11][12]

-

As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.[11][12]

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[11]

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a newly synthesized compound such as 1,5-Dichloro-2-methoxy-3-nitrobenzene.

References

- 1. pschemicals.com [pschemicals.com]

- 2. echemi.com [echemi.com]

- 3. Cas 17742-69-7,2,6-DICHLORO-4-NITROANISOLE | lookchem [lookchem.com]

- 4. 1,3-DICHLORO-2-METHOXY-5-NITROBENZENE | CAS 17742-69-7 [matrix-fine-chemicals.com]

- 5. 1,3-dichloro-2-methoxy-5-nitrobenzene17742-69-7,Purity96%_Ibookbio [molbase.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. pennwest.edu [pennwest.edu]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 1,5-Dichloro-2-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dichloro-2-methoxy-3-nitrobenzene, also known by its IUPAC name 2,6-Dichloro-4-nitroanisole, is a substituted aromatic compound with the chemical formula C₇H₅Cl₂NO₃.[1] Its structure, featuring a benzene ring functionalized with two chlorine atoms, a methoxy group, and a nitro group, makes it a molecule of interest in organic synthesis and potentially in the development of new chemical entities. Understanding its fundamental physicochemical properties, such as melting point and solubility, is a critical first step in its handling, characterization, and application in research and development. This guide provides a comprehensive overview of these properties, the underlying scientific principles, and detailed protocols for their experimental determination.

Physicochemical Data Summary

The key physical and chemical properties of 1,5-Dichloro-2-methoxy-3-nitrobenzene are summarized in the table below. These values are essential for predicting the compound's behavior in various experimental and processing conditions.

| Property | Value | Source(s) |

| IUPAC Name | 2,6-Dichloro-4-nitroanisole | [1] |

| CAS Number | 17742-69-7 | [1] |

| Molecular Formula | C₇H₅Cl₂NO₃ | [1] |

| Molecular Weight | 222.03 g/mol | [1] |

| Appearance | Slightly beige crystals | [1] |

| Melting Point | 97-100 °C | [1] |

| Water Solubility | 26 mg/L | [1] |

| Solubility in Organic Solvents | Sparingly soluble in DMSO, Slightly soluble in Chloroform | [1] |

Section 1: Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a fundamental physical property used for identification and as a crucial indicator of purity.[2] For pure crystalline compounds, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities tend to lower the melting point and broaden the melting range.

Factors Influencing the Melting Point of 1,5-Dichloro-2-methoxy-3-nitrobenzene

The relatively high melting point of 1,5-Dichloro-2-methoxy-3-nitrobenzene (97-100 °C) can be attributed to several structural features that influence the strength of its crystal lattice:

-

Molecular Size and van der Waals Forces : Larger molecules generally have higher melting points due to increased surface area for intermolecular van der Waals interactions.[3][4]

-

Polarity and Dipole-Dipole Interactions : The presence of polar functional groups, such as the two chloro groups, the methoxy group, and particularly the highly polar nitro group, introduces significant dipole-dipole interactions between molecules in the crystal lattice.[5][6] These strong intermolecular forces require more thermal energy to overcome, resulting in a higher melting point.[7]

-

Molecular Symmetry and Packing : The flat, planar structure of the benzene ring allows for efficient packing in the crystal lattice.[3][4] The substitution pattern of 1,5-Dichloro-2-methoxy-3-nitrobenzene influences its molecular symmetry, which in turn affects how tightly the molecules can pack together, thereby impacting the overall stability of the crystal and its melting point.

Experimental Protocol for Melting Point Determination

The following protocol describes the capillary method for determining the melting point of 1,5-Dichloro-2-methoxy-3-nitrobenzene using a standard melting point apparatus.

Materials:

-

1,5-Dichloro-2-methoxy-3-nitrobenzene (finely powdered)

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Sample Preparation :

-

Place a small amount of the crystalline 1,5-Dichloro-2-methoxy-3-nitrobenzene on a clean, dry surface. If the crystals are not already a fine powder, gently grind them using a mortar and pestle.

-

Dip the open end of a capillary tube into the powdered sample.[8]

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube.[8] The packed sample should be approximately 1-2 mm high.[9]

-

-

Apparatus Setup :

-

Insert the capillary tube into the sample holder of the melting point apparatus.[8]

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Melting Point Measurement :

-

Rapid Preliminary Measurement : Heat the apparatus rapidly (e.g., 10 °C/min) to get an approximate melting point.[8]

-

Accurate Measurement : Allow the apparatus to cool. Using a fresh sample, heat rapidly until the temperature is about 15-20 °C below the approximate melting point.

-

Decrease the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[8]

-

Record the Melting Range :

-

The recorded range is the melting point of the sample. For a pure compound, this range should be narrow.

-

-

Post-Measurement :

-

Turn off the apparatus and allow it to cool.

-

Dispose of the used capillary tube in the appropriate glass waste container. Never reuse a capillary tube.[9]

-

Caption: Workflow for Melting Point Determination.

Section 2: Solubility Analysis

Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature and pressure.

Theoretical Solubility Profile of 1,5-Dichloro-2-methoxy-3-nitrobenzene

The solubility of 1,5-Dichloro-2-methoxy-3-nitrobenzene can be predicted based on the "like dissolves like" principle, which considers the polarity of the molecule.

-

Structure Analysis : The molecule possesses a large, nonpolar benzene ring. However, it is substituted with highly polar groups: two electronegative chlorine atoms, a methoxy group, and a strongly electron-withdrawing nitro group. This combination gives the molecule a significant dipole moment, making it a polar organic compound.

-

Solubility in Water : Despite its polar functional groups, the large nonpolar surface area of the dichlorinated benzene ring is expected to dominate, leading to very low solubility in water. This is confirmed by the experimental value of 26 mg/L.[1] The nitro and methoxy groups can act as hydrogen bond acceptors, but the molecule lacks hydrogen bond donors, further limiting its aqueous solubility.

-

Solubility in Organic Solvents :

-

Polar Aprotic Solvents (e.g., DMSO, Acetone) : The compound is expected to be more soluble in these solvents, which can effectively solvate the polar regions of the molecule through dipole-dipole interactions. This is consistent with the observation that it is sparingly soluble in DMSO.[1]

-

Chlorinated Solvents (e.g., Chloroform, Dichloromethane) : Good solubility is anticipated in these solvents due to favorable interactions between the chloro groups on the solute and the solvent molecules. The compound is reported to be slightly soluble in chloroform.[1]

-

Non-Polar Solvents (e.g., Hexane, Toluene) : Solubility is likely to be limited in highly non-polar solvents, as these cannot effectively solvate the polar nitro and methoxy groups.

-

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to determine the solubility of 1,5-Dichloro-2-methoxy-3-nitrobenzene in a range of common laboratory solvents.

Materials:

-

1,5-Dichloro-2-methoxy-3-nitrobenzene

-

A selection of solvents (e.g., Water, Ethanol, Acetone, Dichloromethane, Toluene, Hexane)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Solvent Addition :

-

Place approximately 10-20 mg of the compound into a clean, dry test tube.

-

Add the chosen solvent dropwise (or in small portions, e.g., 0.1 mL) to the test tube.[10]

-

-

Observation :

-

After each addition, shake or vortex the tube vigorously for 30-60 seconds.[11]

-

Observe if the solid dissolves completely.

-

-

Classification :

-

Soluble : If the compound dissolves completely in approximately 1 mL of the solvent.

-

Sparingly/Slightly Soluble : If a significant portion of the compound dissolves, but some solid remains even after adding up to 3 mL of solvent.

-

Insoluble : If the compound does not appear to dissolve at all.

-

-

Systematic Testing :

Caption: Workflow for Qualitative Solubility Testing.

Conclusion

The melting point and solubility of 1,5-Dichloro-2-methoxy-3-nitrobenzene are dictated by its distinct molecular structure. Its high melting point is a consequence of strong intermolecular forces, including dipole-dipole interactions and efficient crystal packing. The compound exhibits low aqueous solubility but is expected to be soluble in various organic solvents, particularly those of moderate to high polarity. The experimental protocols detailed in this guide provide a robust framework for the verification of these properties, ensuring data integrity and reproducibility in a research setting. Accurate characterization of these fundamental properties is indispensable for the effective use of this compound in synthesis, drug discovery, and materials science.

References

- 1. Cas 17742-69-7,2,6-DICHLORO-4-NITROANISOLE | lookchem [lookchem.com]

- 2. pennwest.edu [pennwest.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. tutorchase.com [tutorchase.com]

- 6. monash.edu [monash.edu]

- 7. youtube.com [youtube.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

Spectroscopic Profile of 1,5-Dichloro-2-methoxy-3-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,5-Dichloro-2-methoxy-3-nitrobenzene (CAS No. 17742-69-7), a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. Due to alternative IUPAC naming conventions, this compound is also referred to as 1,3-dichloro-2-methoxy-5-nitrobenzene. This document compiles available physical properties and outlines the expected spectral characteristics based on analogous compounds, alongside detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.5 | Doublet, Doublet |

| Methoxy-H | ~4.0 | Singlet |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C-Cl | 130 - 140 |

| C-OMe | 150 - 160 |

| C-NO₂ | 145 - 155 |

| C-H | 115 - 125 |

| C (quaternary) | 120 - 150 |

| Methoxy-C | 55 - 65 |

Table 2: Predicted Prominent Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| C-H Stretch (Methoxy) | 2850 - 2960 | Medium |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1335 - 1370 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |

| C-Cl Stretch | 700 - 850 | Strong |

Table 3: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Predicted Fragment |

| 221/223/225 | [M]⁺ (Molecular Ion) |

| 191/193/195 | [M - NO]⁺ |

| 175/177/179 | [M - NO₂]⁺ |

| 147/149 | [M - NO₂ - CO]⁺ |

| 112/114 | [M - NO₂ - CO - Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for solid aromatic compounds like 1,5-Dichloro-2-methoxy-3-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 1,5-Dichloro-2-methoxy-3-nitrobenzene.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound.

-

Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required (e.g., 1024 or more) to obtain an adequate signal-to-noise ratio. A longer relaxation delay (e.g., 2-5 seconds) may also be necessary.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of 1,5-Dichloro-2-methoxy-3-nitrobenzene with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

IR Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum should be displayed in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction (Electron Ionization - EI):

-

Prepare a dilute solution of 1,5-Dichloro-2-methoxy-3-nitrobenzene in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, select an appropriate column and temperature program to ensure good separation and peak shape.

-

-

Mass Spectrum Acquisition:

-

Operate the mass spectrometer in Electron Ionization (EI) mode, typically at 70 eV.

-

Set the mass analyzer to scan over a suitable m/z range (e.g., 40-300 amu) to detect the molecular ion and expected fragment ions.

-

The resulting mass spectrum will show the relative abundance of different ions as a function of their mass-to-charge ratio.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

commercial availability of 1,5-Dichloro-2-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1,5-Dichloro-2-methoxy-3-nitrobenzene, a halogenated and nitrated aromatic ether. Due to inconsistencies in chemical nomenclature, it is crucial to clarify that the compound most frequently referred to by this name and its synonyms corresponds to 2,6-Dichloro-4-nitroanisole , with the Chemical Abstracts Service (CAS) number 17742-69-7 . This document will focus on the properties and synthesis of this specific chemical entity, which serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.

Chemical Identity and Commercial Availability

Accurate identification of chemical compounds is paramount for research and development. The compound of interest is commercially available from various suppliers, though often listed under different synonyms.

Chemical Identification

| Property | Value |

| Primary IUPAC Name | 2,6-Dichloro-4-nitroanisole[1] |

| CAS Number | 17742-69-7[1][2][3][4][5] |

| Molecular Formula | C7H5Cl2NO3[1][2][3][4] |

| Molecular Weight | 222.03 g/mol [2] |

| Synonyms | 1,5-Dichloro-2-methoxy-3-nitrobenzene, 1,3-Dichloro-2-methoxy-5-nitrobenzene, 3,5-Dichloro-4-methoxynitrobenzene, 4-Nitro-2,6-dichloroanisole[1][2][3] |

Commercial Suppliers

This chemical is available from a range of suppliers, typically for research and development purposes. Some of the suppliers include:

-

Thermo Scientific

-

BLDpharm

-

P&S Chemicals

-

Helios biomedical Inc.

-

Matrix Fine Chemicals

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-Dichloro-4-nitroanisole is presented below. This data is essential for designing experimental conditions and ensuring safe handling.

| Property | Value | Source |

| Appearance | Slightly beige crystals | [2] |

| Melting Point | 97-100 °C | [2][6] |

| Boiling Point | 305.6 °C at 760 mmHg | [7] |

| Flash Point | 160 °C | [2][7] |

| Water Solubility | Insoluble | |

| Vapor Pressure | 0.00147 mmHg at 25°C | [2] |

Experimental Protocols

The following section details a common laboratory-scale synthesis of 2,6-Dichloro-4-nitroanisole. This method involves the methylation of 2,6-dichloro-4-nitrophenol.

Synthesis of 2,6-Dichloro-4-nitroanisole from 2,6-dichloro-4-nitrophenol[3][8]

Materials:

-

2,6-dichloro-4-nitrophenol (6.0 g, 28.84 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (60 mL)

-

Anhydrous Potassium Carbonate (K2CO3) (15.9 g, 115.36 mmol)

-

Methyl iodide (8.18 g, 57.69 mmol)

-

Petroleum Ether

-

Ethyl Acetate (EtOAc)

-

Ice-water

Procedure:

-

To a stirred solution of 2,6-dichloro-4-nitrophenol (6.0 g, 28.84 mmol) in anhydrous DMF (60 mL), add anhydrous potassium carbonate (15.9 g, 115.36 mmol) and methyl iodide (8.18 g, 57.69 mmol) at 0°C.

-

The reaction mixture is then heated to 60°C for 6 hours.

-

After heating, the mixture is cooled to room temperature.

-

The cooled reaction mixture is then poured into ice-water.

-

The resulting solid precipitate is collected by filtration.

-

The collected solid is dried under vacuum to yield the crude product.

-

Purification of the crude product is achieved by column chromatography using a mixture of petroleum ether and ethyl acetate (85:15) as the eluent.

-

The final product is an off-white solid with a yield of approximately 39.0% (2.5 g).[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2,6-Dichloro-4-nitroanisole.

Caption: Workflow for the synthesis of 2,6-Dichloro-4-nitroanisole.

Safety and Handling

1,3-Dichloro-2-methoxy-5-nitrobenzene is classified as toxic if swallowed. It is advisable to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.

Conclusion

1,5-Dichloro-2-methoxy-3-nitrobenzene, more accurately identified as 2,6-Dichloro-4-nitroanisole (CAS 17742-69-7), is a commercially available chemical intermediate with well-defined physicochemical properties. The provided synthesis protocol offers a reliable method for its laboratory preparation. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling its effective and safe utilization in their work.

References

- 1. pschemicals.com [pschemicals.com]

- 2. Cas 17742-69-7,2,6-DICHLORO-4-NITROANISOLE | lookchem [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. 1,3-DICHLORO-2-METHOXY-5-NITROBENZENE | CAS 17742-69-7 [matrix-fine-chemicals.com]

- 5. 2,6-Dichloro-4-nitroanisole 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Page loading... [guidechem.com]

The Synthetic Versatility of 1,5-Dichloro-2-methoxy-3-nitrobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dichloro-2-methoxy-3-nitrobenzene, a strategically substituted aromatic compound, serves as a versatile building block in modern organic synthesis. Its unique arrangement of activating and directing groups—a methoxy group, a nitro group, and two chloro atoms—on the benzene ring allows for a diverse array of chemical transformations. The electron-withdrawing nature of the nitro group significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the chloro substituents provide handles for palladium-catalyzed cross-coupling reactions. Furthermore, the nitro group itself can be readily reduced to an amino group, opening pathways for further functionalization. This guide provides a comprehensive overview of the core synthetic applications of 1,5-dichloro-2-methoxy-3-nitrobenzene, complete with detailed experimental protocols for key transformations, quantitative data, and visual diagrams of reaction pathways and workflows.

Physicochemical Properties

A summary of the key physicochemical properties of 1,5-dichloro-2-methoxy-3-nitrobenzene is presented in the table below.

| Property | Value | Reference |

| CAS Number | 74672-01-8 | [1][2] |

| Molecular Formula | C₇H₅Cl₂NO₃ | [1][2] |

| Molecular Weight | 222.03 g/mol | [3] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents | Inferred from related compounds |

Core Synthetic Transformations

The reactivity of 1,5-dichloro-2-methoxy-3-nitrobenzene is primarily dictated by the interplay of its functional groups. The strong electron-withdrawing nitro group activates the chlorine atoms for nucleophilic aromatic substitution, particularly at the C5 position, which is para to the nitro group. The chloro groups also serve as electrophilic partners in various cross-coupling reactions. Finally, the nitro group can be selectively reduced to an amine, providing a key intermediate for the synthesis of a wide range of nitrogen-containing compounds.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in 1,5-dichloro-2-methoxy-3-nitrobenzene facilitates SNAr reactions. The chlorine atom at the C5 position is anticipated to be more reactive towards nucleophiles due to the strong para-directing effect of the nitro group.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general method for the reaction of 1,5-dichloro-2-methoxy-3-nitrobenzene with a primary or secondary amine.

Materials:

-

1,5-Dichloro-2-methoxy-3-nitrobenzene

-

Amine (e.g., morpholine, piperidine, aniline) (1.0 - 2.2 equivalents)

-

Solvent (e.g., Ethanol, Methanol, Acetonitrile, DMF)

-

Base (optional, e.g., Triethylamine, Potassium carbonate) (1.1 - 2.5 equivalents)

-

Round-bottom flask

-

Stirrer

-

Condenser (if heating is required)

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask, dissolve 1,5-dichloro-2-methoxy-3-nitrobenzene (1.0 equivalent) in the chosen solvent.

-

Add the amine to the solution. If using an amine salt, or to scavenge the HCl byproduct, add a suitable base.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amino-substituted product.

| Nucleophile | Product | Typical Conditions | Yield (%) |

| R₂NH | 5-(Dialkylamino)-1-chloro-2-methoxy-3-nitrobenzene | Amine, Solvent (EtOH or DMF), RT or Heat | 44-90 (estimated) |

| ArNH₂ | 5-(Arylamino)-1-chloro-2-methoxy-3-nitrobenzene | Amine, Base (e.g., K₂CO₃), Solvent (DMF), Heat | 70-95 (estimated) |

| NaOMe | 1-Chloro-2,5-dimethoxy-3-nitrobenzene | NaOMe, Methanol, Reflux | 80-95 (estimated) |

Note: Yields are estimated based on reactions with analogous dichloronitrobenzene derivatives.

References

An In-Depth Technical Guide to 1,5-Dichloro-2-methoxy-3-nitrobenzene as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-dichloro-2-methoxy-3-nitrobenzene, a key chemical intermediate in organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis, and explores its reactivity and applications, particularly in the context of synthesizing pharmaceutically relevant scaffolds such as benzimidazoles. Spectroscopic data is provided for characterization, and key synthetic and logical workflows are visualized to facilitate understanding. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and chemical development.

Introduction

1,5-Dichloro-2-methoxy-3-nitrobenzene, also known as 2,6-dichloro-4-nitroanisole, is a polyfunctionalized aromatic compound. Its structure, featuring two chlorine atoms, a methoxy group, and a nitro group, makes it a versatile building block in organic synthesis. The electronic properties of these substituents create a specific reactivity profile, making it a valuable precursor for the synthesis of more complex molecules, including those with potential biological activity.[1] The strong electron-withdrawing nature of the nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions, while the chloro groups can serve as leaving groups or as handles for cross-coupling reactions.[2] This guide will delve into the synthesis, properties, and reactivity of this important intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1,5-dichloro-2-methoxy-3-nitrobenzene is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1,5-Dichloro-2-methoxy-3-nitrobenzene | [3] |

| Synonyms | 2,6-Dichloro-4-nitroanisole | [4] |

| CAS Number | 17742-69-7 | [3] |

| Molecular Formula | C₇H₅Cl₂NO₃ | [3] |

| Molecular Weight | 222.03 g/mol | [3] |

| Appearance | Off-white solid | [4] |

| Melting Point | 97.3 - 98.9 °C | [4] |

| Boiling Point | 155 °C (literature) | [4] |

| Solubility | Soluble in DMSO (sparingly), Chloroform (slightly) | [4] |

Synthesis of 1,5-Dichloro-2-methoxy-3-nitrobenzene

There are two primary, well-documented methods for the synthesis of 1,5-dichloro-2-methoxy-3-nitrobenzene.

Method 1: Methylation of 2,6-dichloro-4-nitrophenol

This method involves the methylation of the hydroxyl group of 2,6-dichloro-4-nitrophenol using iodomethane in the presence of a base.

Experimental Protocol:

-

To a stirred solution of 2,6-dichloro-4-nitrophenol (6.0 g, 28.84 mmol) in anhydrous N,N-Dimethylformamide (DMF) (60 mL), add anhydrous potassium carbonate (K₂CO₃) (15.9 g, 115.36 mmol) and iodomethane (8.18 g, 57.69 mmol).[4]

-

Stir the reaction mixture at 0°C, then gradually warm it to 60°C and maintain this temperature for 6 hours.[4]

-

After the reaction is complete, cool the mixture to room temperature and slowly pour it into ice water to quench the reaction.[4]

-

Collect the precipitated solid by filtration and dry it under a vacuum.[4]

-

Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (85:15) as the eluent.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 39.0% | [4] |

| Product Appearance | Off-white solid | [4] |

Method 2: Nucleophilic Aromatic Substitution

This method utilizes a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom of 3,5-dichloro-4-fluoronitrobenzene is displaced by a methoxide group.

Experimental Protocol:

-

Prepare a mixture of 3,5-dichloro-4-fluoronitrobenzene (2.1 g, 10 mmol) in methanol (MeOH) (25 mL).[5]

-

At 0°C, slowly add sodium methoxide (NaOMe) (810 mg, 15 mmol) to the mixture.[5]

-

Stir the reaction mixture at room temperature for 1.5 hours.[5]

-

Add water (50 mL) to the reaction mixture and extract with ethyl acetate (2 x 100 mL).[5]

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[5]

-

Filter the solution and remove the solvent under reduced pressure to obtain the final product.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 98% | [5] |

| Product Appearance | White solid | [5] |

Spectroscopic Data

The characterization of 1,5-dichloro-2-methoxy-3-nitrobenzene is confirmed by the following spectroscopic data.

| ¹H NMR (400 MHz, CDCl₃) | |

| Chemical Shift (δ) | Signal |

| 8.21-8.22 ppm | s, 2H |

| 4.01 ppm | s, 3H |

| Reference(s) | [4][5] |

| ¹³C NMR | |

| Reference | [6] |

| (Note: Specific peak assignments for ¹³C NMR are not readily available in the searched literature, but a reference spectrum exists.) |

Reactivity and Applications as a Chemical Intermediate

1,5-Dichloro-2-methoxy-3-nitrobenzene is a valuable intermediate due to its multiple reactive sites. The primary transformations involve the reduction of the nitro group and nucleophilic aromatic substitution of the chloro groups.

Synthesis of Benzimidazole Derivatives

A significant application of this intermediate is in the synthesis of benzimidazole derivatives. Benzimidazoles are a class of heterocyclic compounds that are scaffolds for numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, anticancer, and antihypertensive properties.[7][8]

The synthesis typically involves a two-step process:

-

Reduction of the Nitro Group: The nitro group is reduced to an amine, forming a substituted aniline.

-

Cyclization: The resulting diamine (or a derivative) can then undergo cyclization with various reagents to form the benzimidazole ring system.[9]

While a specific protocol starting from 1,5-dichloro-2-methoxy-3-nitrobenzene to a named bioactive benzimidazole is not explicitly detailed in the searched literature, the general synthetic strategy is well-established for similar nitroaromatic compounds.[10]

Role in Drug Discovery

Nitroaromatic compounds are crucial in drug discovery and development, serving as key intermediates for a wide array of therapeutic agents.[11][12] The nitro group can be a handle for further functionalization or can be a part of the final pharmacophore. The presence of chloro and methoxy groups on the ring allows for fine-tuning of the molecule's steric and electronic properties, which can influence its biological activity and pharmacokinetic profile. Although direct evidence linking 1,5-dichloro-2-methoxy-3-nitrobenzene to a specific marketed drug was not found in the performed searches, its potential as a precursor for thyroid hormone receptor agonists has been noted.[4]

Conclusion

1,5-dichloro-2-methoxy-3-nitrobenzene is a readily synthesizable and highly functionalized aromatic intermediate. Its well-defined reactivity, particularly in the reduction of its nitro group and nucleophilic aromatic substitution reactions, makes it a valuable building block for the synthesis of complex organic molecules. Its potential as a precursor to pharmaceutically relevant scaffolds like benzimidazoles underscores its importance for researchers and professionals in the field of drug discovery and development. This guide provides the foundational knowledge and experimental details necessary to effectively utilize this versatile chemical intermediate.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. 1,3-DICHLORO-2-METHOXY-5-NITROBENZENE | CAS 17742-69-7 [matrix-fine-chemicals.com]

- 4. 2,6-DICHLORO-4-NITROANISOLE | 17742-69-7 [chemicalbook.com]

- 5. 2,6-DICHLORO-4-NITROANISOLE synthesis - chemicalbook [chemicalbook.com]

- 6. 2,6-DICHLORO-4-NITROANISOLE(17742-69-7) 13C NMR spectrum [chemicalbook.com]

- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Benzimidazole synthesis [organic-chemistry.org]

- 10. pcbiochemres.com [pcbiochemres.com]

- 11. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

Dichloronitrobenzene Isomers: A Comprehensive Guide to Their Applications in Chemical Synthesis

This technical guide provides an in-depth exploration of the six isomers of dichloronitrobenzene (DCNB) as fundamental building blocks in the synthesis of a wide array of complex organic molecules. Their utility stems from the combined electronic effects of the electron-withdrawing nitro group and the two chlorine atoms, which activate the aromatic ring for specific transformations. This document is intended for researchers, scientists, and professionals in chemical and drug development, offering a focus on quantitative data, detailed experimental methodologies, and process visualization.

The six isomers of dichloronitrobenzene serve as foundational precursors in the synthesis of numerous high-value chemicals.[1] Their importance is particularly noted in the manufacturing of pharmaceuticals, agrochemicals, dyes, and pigments.[2][3][4] The strategic positioning of the chloro and nitro substituents on the benzene ring dictates the reactivity and subsequent application of each isomer.

Synthesis of Dichloronitrobenzene Isomers

The primary industrial method for synthesizing dichloronitrobenzene isomers is the electrophilic nitration of the corresponding dichlorobenzene isomer.[1] This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). The specific isomer obtained is dependent on the starting dichlorobenzene, with reaction conditions carefully controlled to manage regioselectivity and yield.[1][5] For instance, the nitration of 1,2-dichlorobenzene yields a mixture of 3,4-DCNB and 2,3-DCNB, while the nitration of 1,4-dichlorobenzene primarily produces 2,5-DCNB.[6][7][8][9]

Table 1: Synthesis of Dichloronitrobenzene Isomers

| Target Isomer | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) | Reference(s) |

| 2,4-Dichloronitrobenzene | 1,3-Dichlorobenzene | HNO₃, H₂SO₄ | 20 - 33 | >97 | >99.8 | [10] |

| 2,5-Dichloronitrobenzene | 1,4-Dichlorobenzene | HNO₃, H₂SO₄ | 35 - 65 | 98 | ~99.6 | [1][11] |

| 3,4-Dichloronitrobenzene | 1,2-Dichlorobenzene | HNO₃, H₂SO₄ | 35 - 60 | ~90 (isomer mix) | - | [5][6][8] |

| 2,3-Dichloronitrobenzene | 1,2-Dichlorobenzene | HNO₃, H₂SO₄ | 35 - 60 | ~10 (isomer mix) | - | [5][6][7] |

| 2,6-Dichloronitrobenzene | 2,6-Dichloroaniline | m-CPBA, CH₂Cl₂ | 0 - RT | - | - | [1] |

| 3,5-Dichloronitrobenzene | 3,5-Dichloroaniline | NaBO₃·4H₂O, AcOH | 50 - 55 | 92 | - | - |

Key Chemical Transformations and Applications

The true value of dichloronitrobenzene isomers lies in their function as versatile intermediates. The two primary reactive sites are the nitro group, which can be readily reduced to an amine, and the chlorine atoms, which can be substituted via nucleophilic aromatic substitution (SₙAr).[1]

2.1 Reduction to Dichloroanilines

The reduction of the nitro group to an amine is a fundamental transformation, yielding dichloroanilines, which are themselves vital intermediates for dyes, pharmaceuticals, and agrochemicals.[1][12][13] For example, 3,4-dichloroaniline, derived from 3,4-DCNB, is a key precursor in the synthesis of various herbicides.[7][12]

2.2 Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitro group.[14][15] This allows for the selective substitution of one of the chlorine atoms by a variety of nucleophiles.

-

With Ammonia: Reaction with ammonia can produce chloro-nitroanilines. For instance, 1,2-dichloro-4-nitrobenzene reacts with ammonia to yield 2-chloro-4-nitroaniline, a precursor for diazo dyes.[12]

-

With Alkoxides: Reaction with alkoxides, such as sodium methoxide, results in the formation of chloro-nitroanisoles.[9][16]

-

With Fluoride: The chloride can be displaced by fluoride, often using potassium fluoride, to produce chloro-fluoro-nitrobenzenes, which are intermediates in herbicide production.[12]

Table 2: Applications of Key Dichloronitrobenzene Isomers

| Isomer | Application Area | Product/Intermediate Synthesized | Key Transformation | Reference(s) |

| 2,4-DCNB | Pharmaceuticals | Deleobuvir (Hepatitis C inhibitor) intermediate | SₙAr | [17] |

| Agrochemicals | Chlormethoxyfen, 2,4-Difluoroaniline | SₙAr, Reduction | [13] | |

| 2,5-DCNB | Dyes & Pigments | Dyestuff Intermediates | Reduction, SₙAr | [3][4][18] |

| Pharmaceuticals | Antitrypanosomal, antileishmanial agents | SₙAr | [11] | |

| Materials | UV Absorbers | SₙAr | [18] | |

| 3,4-DCNB | Pharmaceuticals | Ciprofloxacin intermediate | SₙAr | [6][19] |

| Agrochemicals | Herbicides, Pesticides | Reduction, SₙAr | [2][7][12] | |

| Dyes & Pigments | Dye Intermediates | Reduction | [2][5] |

Detailed Experimental Protocols

3.1 Synthesis of 2,5-Dichloronitrobenzene from 1,4-Dichlorobenzene

This protocol is based on the established method of nitrating 1,4-dichlorobenzene.[1][11]

-

Preparation: Dissolve 300 g of 1,4-dichlorobenzene in 2 L of methylene chloride to create the reactant solution. Separately and carefully, prepare a nitrating mixture of 400 mL of concentrated nitric acid and 600 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Reaction: In a suitable continuous flow reactor or a batch reactor equipped with cooling and efficient stirring, introduce the 1,4-dichlorobenzene solution. Begin to add the mixed acid dropwise, ensuring the internal temperature is maintained at 35°C.[1] The rate of addition should be controlled to prevent temperature excursions.

-

Monitoring: Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Once the reaction reaches completion, carefully transfer the mixture to a separatory funnel containing ice water. Separate the organic phase. Extract the remaining aqueous acid layer with 500 mL of dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic phase sequentially with water, a 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be recrystallized from absolute ethanol to yield pure yellow flakes of 2,5-dichloronitrobenzene.[11]

3.2 Catalytic Reduction of 2,4-Dichloronitrobenzene to 2,4-Dichloroaniline

This protocol describes a general method for the catalytic hydrogenation of a DCNB isomer.[1]

-

Charging the Reactor: In a high-pressure hydrogenation vessel (Parr apparatus or similar), charge 2,4-dichloronitrobenzene (e.g., 50 g), a solvent such as ethanol or toluene (500 mL), and a catalyst like 5% Palladium-on-carbon (Pd/C, ~1-2% by weight of the starting material).[1]

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. While stirring vigorously, pressurize the vessel with hydrogen gas to a pressure of 3 to 30 MPa and maintain the temperature between 20 to 100°C.[1] The optimal conditions may vary depending on the specific substrate and equipment.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the crude 2,4-dichloroaniline. Further purification can be achieved by distillation or recrystallization.

Conclusion

The six isomers of dichloronitrobenzene are indispensable precursors in modern organic synthesis.[1] The strategic placement of chloro and nitro substituents provides a robust platform for generating a diverse range of high-value chemicals. Through well-established and scalable reactions like electrophilic nitration, catalytic reduction, and nucleophilic aromatic substitution, these relatively simple starting materials are transformed into complex molecules that are vital to the pharmaceutical, agrochemical, and dye industries.[1] A thorough understanding of the synthesis and reactivity of these isomers is therefore essential for researchers and professionals in chemical and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy 3, 4-DICHLORONITROBENZENE 95% For Synthesis at Best Price, Industrial-Grade Chemical Compound [abchemicalindustries.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-Dichloronitrobenzene | 99-54-7 [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 3,4-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 9. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]

- 10. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]

- 11. 2,5-Dichloronitrobenzene | 89-61-2 [chemicalbook.com]

- 12. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]

- 13. 2,4-Dichloronitrobenzene | C6H3Cl2NO2 | CID 11899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Solved Nucleophilic Aromatic Substitution Reaction of 3,4 | Chegg.com [chegg.com]

- 17. 2,4-Dichloronitrobenzene | 611-06-3 [chemicalbook.com]

- 18. 2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

electronic effects of substituents in dichloronitrobenzene isomers

An In-depth Technical Guide to the Electronic Effects of Substituents in Dichloronitrobenzene Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The six isomers of dichloronitrobenzene are fundamental precursors in the synthesis of a diverse range of high-value chemicals, including pharmaceuticals, agrochemicals, and dyes.[1] Their utility is derived from the combined electronic effects of the electron-withdrawing nitro group and the two chlorine atoms, which modulate the reactivity of the aromatic ring.[1] Understanding the intricate interplay of these electronic effects—namely the inductive and resonance effects—is paramount for predicting chemical reactivity, designing synthetic routes, and developing novel molecules with desired properties.

This technical guide provides a comprehensive analysis of the electronic effects in the six dichloronitrobenzene isomers. It presents quantitative data, detailed experimental methodologies, and visual diagrams to elucidate the structure-property relationships governed by the substituent positions.

Core Concepts: Inductive and Resonance Effects

The electronic influence of the chloro and nitro substituents on the benzene ring can be deconstructed into two primary mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between the substituent and the ring carbon. Both chlorine and the nitro group are more electronegative than carbon, and thus exert an electron-withdrawing inductive effect (-I), pulling electron density away from the ring.

-

Resonance Effect (R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[2]

-

Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing by resonance (-R). The π-electrons from the benzene ring can be delocalized onto the nitro group, creating a positive charge within the ring, particularly at the ortho and para positions.[3]

-

Chlorine (-Cl): Chlorine possesses lone pairs of electrons that can be delocalized into the aromatic ring, resulting in an electron-donating resonance effect (+R).[2] This effect partially counteracts its strong -I effect. Overall, halogens are considered deactivating groups but direct incoming electrophiles to the ortho and para positions.[2]

-

The net electronic effect of a substituent is a combination of these two effects. For the nitro group, both effects are electron-withdrawing, making it a powerful deactivating group. For chlorine, the strong -I effect outweighs the +R effect, making it a net deactivating group.

Quantitative Analysis of Electronic Effects

The electronic properties of the six dichloronitrobenzene isomers can be quantitatively compared using various physical and spectroscopic parameters.

Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) is a linear free-energy relationship that quantifies the impact of substituents on reaction rates and equilibria.[4] The substituent constant (σ) measures the electronic effect of a substituent relative to hydrogen. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The constants σₘ and σₚ refer to meta and para substituents, respectively.

| Substituent | σ_meta (σₘ) | σ_para (σₚ) | Inductive Effect (F) | Resonance Effect (R) |

| -Cl | 0.37 | 0.23 | 0.42 | -0.19 |

| -NO₂ | 0.71 | 0.78 | 0.65 | 0.13 |

| (Data sourced from Hansch et al., 1991)[5] |

The data shows that the nitro group is a stronger electron-withdrawing group than chlorine, as reflected by its larger σ values. The overall electronic effect on a specific carbon atom in a dichloronitrobenzene isomer is a complex summation of the effects from all three substituents, dependent on their relative positions.

Dipole Moments

The molecular dipole moment (μ) is a measure of the net polarity of a molecule and results from the vector sum of individual bond dipoles. Its magnitude depends on the geometry of the molecule and the electronegativity of the atoms. In dichloronitrobenzene isomers, the arrangement of the polar C-Cl and C-NO₂ bonds leads to significant variations in the overall molecular dipole moment. While specific experimental values for all six isomers are sparsely reported, the principles governing dichlorobenzenes can be applied for a qualitative understanding. For instance, isomers with a higher degree of symmetry may have lower dipole moments due to the partial or complete cancellation of bond dipoles.[6][7]

Spectroscopic Data

Spectroscopic techniques provide direct insight into the electronic environment of the atoms within a molecule.